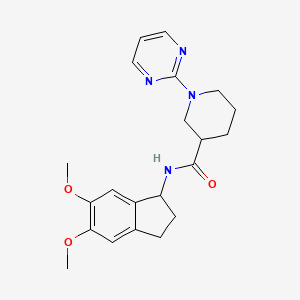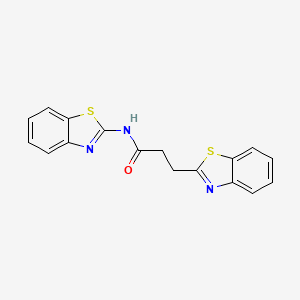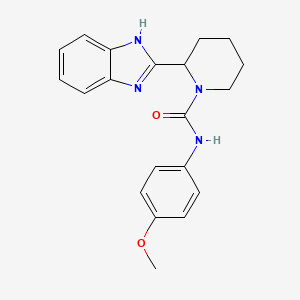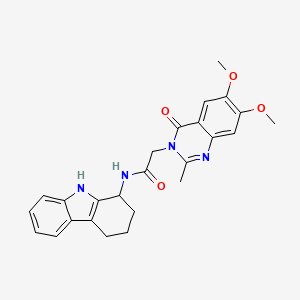
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(2-pyrimidinyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety, a pyrimidine ring, and a piperidine carboxamide group, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Moiety: Starting with a precursor such as 5,6-dimethoxyindanone, the indene structure can be formed through a reduction reaction using a reducing agent like sodium borohydride.
Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the indene intermediate.
Piperidine Carboxamide Formation: The final step involves the formation of the piperidine carboxamide group through an amide coupling reaction, using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the indene moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(2-pyridinyl)-3-piperidinecarboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(2-thiazolyl)-3-piperidinecarboxamide: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to the combination of its indene, pyrimidine, and piperidine carboxamide groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-27-18-11-14-6-7-17(16(14)12-19(18)28-2)24-20(26)15-5-3-10-25(13-15)21-22-8-4-9-23-21/h4,8-9,11-12,15,17H,3,5-7,10,13H2,1-2H3,(H,24,26) |
InChI Key |
WZPWXYFMRMUGSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3CCCN(C3)C4=NC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10986717.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10986722.png)


![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10986739.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10986747.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10986755.png)


![3-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B10986768.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10986775.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10986779.png)
![(4-Fluorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B10986783.png)
![N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide](/img/structure/B10986800.png)
